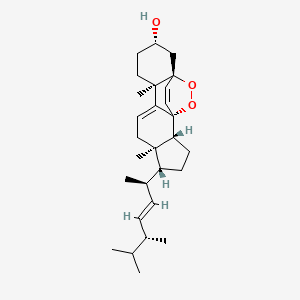

5,8-Epidioxyergosta-6,9(11),22-trien-3-ol

Description

from Ganoderma lucidum; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,5R,6R,10R,13S,15R)-5-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6,10-dimethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-13-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O3/c1-18(2)19(3)7-8-20(4)22-9-10-23-25(22,5)13-12-24-26(6)14-11-21(29)17-27(26)15-16-28(23,24)31-30-27/h7-8,12,15-16,18-23,29H,9-11,13-14,17H2,1-6H3/b8-7+/t19-,20+,21-,22+,23+,25+,26+,27-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPYIYVSYQRISA-ZJBQAQMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CC=C3C24C=CC5(C3(CCC(C5)O)C)OO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@@]24C=C[C@]5([C@@]3(CC[C@@H](C5)O)C)OO4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86363-50-0 | |

| Record name | 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086363500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Unveiling 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of the bioactive sterol, 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, also known as 9,11-dehydroergosterol peroxide. This document details the experimental protocols for its extraction from natural sources, comprehensive spectroscopic data for its identification, and insights into its mechanism of action in cancer cells.

Discovery and Natural Occurrence

This compound is a naturally occurring ergosterol peroxide that has been primarily isolated from fungal species, most notably the edible mushroom Sarcodon aspratus.[1] It has also been identified in other fungi and marine organisms like soft corals.[2] This compound has garnered significant interest within the scientific community due to its potent biological activities, particularly its cytotoxic effects against various cancer cell lines.[1][3]

Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process involving extraction and chromatographic purification. The following protocol is a detailed methodology based on the successful isolation from Sarcodon aspratus.[1]

Experimental Protocol: Extraction and Isolation from Sarcodon aspratus

2.1.1. Starting Material: Lyophilized and powdered fruiting bodies of Sarcodon aspratus.

2.1.2. Extraction:

-

The powdered mushroom material is extracted with acetone at room temperature.[1]

-

The resulting acetone extract is then concentrated under reduced pressure to yield a crude extract.

2.1.3. Chromatographic Purification:

-

Solid-Phase Extraction (SPE): The crude extract is subjected to solid-phase extraction using an Oasis HLB column to remove highly polar and non-polar impurities.[1]

-

Silica Gel Column Chromatography: The fraction of interest from SPE is further purified by silica gel column chromatography. A step-gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used for elution.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC. While the original literature lacks exhaustive detail, a typical protocol for sterol separation would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile, and water.

The workflow for the isolation and purification process is illustrated in the diagram below.

Structural Elucidation and Physicochemical Properties

The definitive structure of this compound was determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₂O₃ | [4][5] |

| Molecular Weight | 426.63 g/mol | [4][5] |

| Appearance | White crystalline solid | - |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. | [4] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for the structural confirmation of the molecule. The following table summarizes the key chemical shifts observed in CDCl₃.

| Position | ¹³C (ppm) | ¹H (ppm, multiplicity, J in Hz) |

| 3 | 66.5 | 3.97 (m) |

| 5 | 82.2 | - |

| 6 | 135.4 | 6.24 (d, 8.5) |

| 7 | 130.7 | 6.51 (d, 8.5) |

| 8 | 79.5 | - |

| 9 | 144.0 | - |

| 11 | 117.2 | 5.49 (d, 5.5) |

| 22 | 135.2 | 5.23 (dd, 15.3, 7.8) |

| 23 | 132.3 | 5.17 (dd, 15.3, 8.2) |

3.2.2. Mass Spectrometry (MS)

Biological Activity and Mechanism of Action

This compound has demonstrated significant cytotoxic activity against human cancer cell lines, including HL60 leukemia and HT29 colon adenocarcinoma cells.[1] Notably, it exhibits selective cytotoxicity, showing less of an effect on normal human fibroblasts.[1]

Signaling Pathway in HT29 Colon Cancer Cells

In HT29 human colon adenocarcinoma cells, this compound exerts its anticancer effects by inducing the expression of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21.[1][6] The upregulation of p21 leads to cell cycle arrest and subsequent apoptosis (programmed cell death).[1][6]

The proposed signaling pathway is depicted in the diagram below.

Conclusion and Future Perspectives

This compound is a promising natural product with demonstrated anticancer properties. The detailed methodologies for its isolation and the comprehensive spectroscopic data provided in this guide will be valuable for researchers in the fields of natural product chemistry, medicinal chemistry, and drug discovery. Further investigation into its detailed mechanism of action and its efficacy in in vivo models is warranted to fully explore its therapeutic potential. The selective cytotoxicity of this compound makes it an attractive candidate for the development of novel anticancer agents.

References

- 1. Examination of the expanding pathways for the regulation of p21 expression and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. neoplasiaresearch.com [neoplasiaresearch.com]

- 5. HPLC of free sterols | Cyberlipid [cyberlipid.gerli.com]

- 6. researchgate.net [researchgate.net]

Unveiling the Fungal Treasure: A Technical Guide to the Natural Sources of 9,11-Dehydroergosterol Peroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,11-Dehydroergosterol peroxide, a naturally occurring sterol peroxide, has garnered significant attention within the scientific community for its potent biological activities, including notable antitumor and anti-inflammatory properties. This technical guide provides an in-depth exploration of the natural sources of this promising compound, with a primary focus on its fungal origins. We present a comprehensive overview of the fungal species known to produce 9,11-dehydroergosterol peroxide, summarize the available quantitative data on its occurrence, and provide detailed experimental protocols for its extraction and isolation. Furthermore, this guide elucidates the biosynthetic pathway leading to its formation and visualizes the key signaling pathways modulated by its cytotoxic and apoptotic activities. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, mycology, and drug discovery.

Natural Sources of 9,11-Dehydroergosterol Peroxide

9,11-Dehydroergosterol peroxide is predominantly a secondary metabolite of various fungal species. While the kingdom Fungi is the primary reservoir of this compound, its presence in other organisms, such as lichens, is not well-documented in current scientific literature.

Fungal Sources

A diverse range of fungi, particularly within the Basidiomycota phylum, are known to synthesize 9,11-dehydroergosterol peroxide. The most prominent and well-studied sources include:

-

Ganoderma lucidum (Reishi Mushroom): The fruiting bodies and mycelia of this renowned medicinal mushroom are a significant source of 9,11-dehydroergosterol peroxide.[1][2][3][4] Submerged culture of G. lucidum mycelia has been effectively utilized for its production.[2][3]

-

Sarcodon aspratus : This edible mushroom has been identified as a potent source of 9,11-dehydroergosterol peroxide with demonstrated cytotoxic activities.[5]

-

Other Fungal Species: The compound has also been isolated from various other fungi, including:

Lichens

Lichens are symbiotic organisms known to produce a wide array of unique secondary metabolites, many of which possess biological activities.[6][7][8] These are primarily phenolic compounds such as depsides, depsidones, and usnic acid. While lichens are rich in various sterols, including ergosterol, current research has not established them as a significant natural source of 9,11-dehydroergosterol peroxide.[7] Extensive phytochemical analyses of lichen extracts have not reported the isolation of this specific compound.

Quantitative Data

The concentration of 9,11-dehydroergosterol peroxide in its natural sources can vary depending on the fungal species, growth conditions, and the part of the organism being analyzed (fruiting body vs. mycelium). While precise yield percentages are often not reported in the literature, some studies provide data that allows for an estimation of its abundance. The biological activity of 9,11-dehydroergosterol peroxide is often quantified by its half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 1: Quantitative Data on the Occurrence of 9,11-Dehydroergosterol Peroxide in Fungal Sources

| Fungal Source | Part Used | Method of Quantification | Result | Reference |

| Ganoderma lucidum | Mycelia | Gravimetric analysis of a fraction | 2.1 g of a semi-purified fraction (F6) obtained from an ethanolic extract. | [1] |

Table 2: In Vitro Cytotoxic Activity (IC50) of 9,11-Dehydroergosterol Peroxide Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Hep 3B | Human Hepatocellular Carcinoma | 16.7 | [1] |

| HL-60 | Human Promyelocytic Leukemia | ~2.5 (at 6 µM) | [5] |

| HT-29 | Human Colon Adenocarcinoma | Not specified, but showed selective suppression | [5] |

Biosynthesis of 9,11-Dehydroergosterol Peroxide

9,11-Dehydroergosterol peroxide is a derivative of ergosterol, the primary sterol in fungal cell membranes. Its biosynthesis is therefore intrinsically linked to the ergosterol biosynthesis pathway. The formation of the peroxide bridge and the introduction of the 9,11-double bond are key steps in its synthesis from ergosterol. While the precise enzymatic reactions are not fully elucidated, it is hypothesized to be formed through a photo-oxidation reaction of 9,11-dehydroergosterol, a direct precursor in the late stages of ergosterol biosynthesis.

Caption: Biosynthetic pathway leading to 9,11-dehydroergosterol peroxide.

Experimental Protocols

The following protocols are representative methodologies for the extraction, isolation, and purification of 9,11-dehydroergosterol peroxide from fungal sources, based on published literature.

Extraction of Crude Sterols from Ganoderma lucidum Mycelia

-

Harvesting and Drying: Harvest the fungal mycelia from the culture medium by filtration.

-

Lyophilization: Freeze-dry the mycelia to remove all water content.

-

Grinding: Grind the dried mycelia into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Suspend the powdered mycelia in 95% ethanol at a ratio of 1:10 (w/v).

-

Perform extraction at room temperature with continuous stirring for 24 hours.

-

Repeat the extraction process three times.

-

-

Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification by Column Chromatography and HPLC

-

Silica Gel Column Chromatography:

-

Subject the crude ethanolic extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the sterol-containing fractions.

-

-

Fraction Pooling and Concentration: Pool the fractions containing compounds with similar TLC profiles to the 9,11-dehydroergosterol peroxide standard and concentrate them.

-

High-Performance Liquid Chromatography (HPLC):

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 282 nm.

-

Injection Volume: 20 µL.

-

Procedure: Dissolve the semi-purified fraction in methanol and filter through a 0.45 µm syringe filter before injection. Collect the peak corresponding to the retention time of 9,11-dehydroergosterol peroxide.

-

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: Workflow for the isolation of 9,11-dehydroergosterol peroxide.

Signaling Pathways

9,11-Dehydroergosterol peroxide exerts its cytotoxic effects on cancer cells primarily through the induction of apoptosis. This process involves a cascade of molecular events that ultimately lead to programmed cell death.

References

- 1. Cytotoxic activities of 9,11-dehydroergosterol peroxide and ergosterol peroxide from the fermentation mycelia of ganoderma lucidum cultivated in the medium containing leguminous plants on Hep 3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apoptosis induced by 9,11‑dehydroergosterol peroxide from Ganoderma Lucidum mycelium in human malignant melanoma cells is Mcl‑1 dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of 9,11-dehydroergosterol peroxide isolated from Ganoderma lucidum and its target-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, a sterol peroxide found in various medicinal mushrooms, has garnered significant interest within the scientific community for its potent antitumor properties. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation, characterization, and the assessment of its cytotoxic and apoptotic effects are presented. Furthermore, this document summarizes key quantitative data and visualizes its putative signaling pathways, offering a valuable resource for researchers investigating its therapeutic potential.

Chemical Structure and Physicochemical Properties

This compound, also known as 9,11-Dehydroergosterol peroxide (9(11)-DHEP), is a naturally occurring steroid derivative.[1] Its chemical structure is characterized by an ergostane skeleton with a peroxide bridge between carbons 5 and 8, and double bonds at positions 6, 9(11), and 22.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₂O₃ | [2] |

| Molecular Weight | 426.6 g/mol | [2] |

| CAS Number | 86363-50-0 | [3] |

| Appearance | Powder | [4] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| pKa (Predicted) | 14.82 ± 0.70 | [3] |

| Boiling Point (Predicted) | 512.7 ± 50.0 °C | [4] |

| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [4] |

Biological Activity and Mechanism of Action

This compound exhibits significant cytotoxic and antitumor activities across various cancer cell lines.[1] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis.[1][5]

Cytotoxicity

The compound has demonstrated potent growth inhibitory effects on a range of human cancer cell lines.

Table 2: IC₅₀ Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |

| HeLa | Cervical Carcinoma | 8.58 ± 0.98 | 48 | [1] |

| Hep 3B | Hepatocellular Carcinoma | 16.7 µg/mL (~39.1 µM) | Not Specified | [4] |

| A375 | Malignant Melanoma | 9.147 µg/mL (~21.4 µM) | 72 | [6] |

Induction of Cell Cycle Arrest and Apoptosis

Research indicates that this compound can induce cell cycle arrest, primarily at the G1 phase, and trigger programmed cell death (apoptosis).[7][8] In HT29 colon adenocarcinoma cells, treatment with 7 µM of the compound for 5 days led to a decrease in the S phase cell population and an increase in the hypodiploid population, indicative of apoptosis.[7][8]

Signaling Pathways

The apoptotic and cell cycle inhibitory effects of this compound are mediated through the modulation of key regulatory proteins.

-

Induction of CDKN1A (p21): In HT29 cells, the compound has been shown to induce the expression of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21.[5] p21 plays a crucial role in cell cycle arrest, particularly at the G1/S checkpoint.

-

Mitochondrial-Mediated Apoptosis: In A375 human malignant melanoma cells, the apoptotic mechanism is caspase-dependent and proceeds via the mitochondrial pathway.[9][10] This involves the significant downregulation of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[9]

-

Regulation of Stathmin 1: In HeLa cells, the cytotoxic effect of this compound has been associated with the regulated expression of stathmin 1, a protein involved in microtubule dynamics.[1]

Caption: Signaling pathways of this compound.

Experimental Protocols

Isolation and Purification

The isolation of this compound is typically performed from the fruiting bodies or mycelia of medicinal mushrooms like Ganoderma lucidum or Sarcodon aspratus.[1][11] A general workflow is as follows:

Caption: General workflow for isolation and purification.

-

Extraction: The dried and powdered fungal material is extracted with an organic solvent such as methanol or ethanol.

-

Fractionation: The crude extract is subjected to repeated column chromatography over silica gel.

-

Purification: Final purification is achieved using high-performance liquid chromatography (HPLC).

-

Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Cell Viability Assay (MTT Assay)

This protocol is a standard method to determine the cytotoxic effects of the compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 2 x 10⁴ cells/ml and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution.

-

Cell Treatment: Treat cells with this compound for a specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol and store at -20°C.

-

Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect and quantify the expression of specific proteins involved in the compound's mechanism of action.

-

Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the target proteins (e.g., CDKN1A, Mcl-1, Stathmin 1) and a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities to determine the relative protein expression levels.

Conclusion

This compound is a promising natural compound with well-documented antitumor activities. Its ability to induce cell cycle arrest and apoptosis through multiple signaling pathways makes it a compelling candidate for further investigation in cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this fascinating molecule.

References

- 1. Cytotoxicity of 9,11-dehydroergosterol peroxide isolated from Ganoderma lucidum and its target-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C28H42O3 | CID 6439026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Cytotoxic activities of 9,11-dehydroergosterol peroxide and ergosterol peroxide from the fermentation mycelia of ganoderma lucidum cultivated in the medium containing leguminous plants on Hep 3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Apoptosis induced by 9,11‑dehydroergosterol peroxide from Ganoderma Lucidum mycelium in human malignant melanoma cells is Mcl‑1 dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis induced by 9,11-dehydroergosterol peroxide from Ganoderma Lucidum mycelium in human malignant melanoma cells is Mcl-1 dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biosynthesis of 9,11-Dehydroergosterol Peroxide in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9,11-Dehydroergosterol peroxide is a naturally occurring sterol peroxide found in various fungal species, notable for its significant cytotoxic and antitumor activities. Its unique structure, featuring a peroxide bridge across the sterol B-ring, has garnered interest in the fields of mycology, natural product chemistry, and drug development. This technical guide provides an in-depth exploration of the biosynthetic pathway of 9,11-dehydroergosterol peroxide. Current scientific evidence suggests a two-stage formation process: the enzymatic synthesis of its precursor, 9,11-dehydroergosterol, followed by a non-enzymatic, photo-oxidative conversion to the final peroxide product. This document details the known enzymatic steps leading to the precursor, elaborates on the mechanism of photo-oxidation, presents relevant quantitative data, and provides exemplary experimental protocols for the study of these processes.

Introduction to Fungal Sterol Biosynthesis

Fungi primarily synthesize ergosterol as the major sterol component of their cell membranes, where it plays a crucial role in maintaining membrane fluidity, permeability, and the function of membrane-bound proteins. The ergosterol biosynthesis pathway is a complex, multi-enzyme process that starts from acetyl-CoA and is a well-established target for antifungal drugs. 9,11-Dehydroergosterol peroxide is a derivative of this pathway, arising from the modification of a key sterol intermediate.

The Biosynthetic Pathway to 9,11-Dehydroergosterol

The immediate precursor to 9,11-dehydroergosterol peroxide is 9,11-dehydroergosterol. The formation of this precursor is an enzymatic process within the broader ergosterol biosynthesis pathway. While the complete pathway to ergosterol is well-characterized, the specific enzyme responsible for the introduction of the C9-C11 double bond is not definitively established across all fungal species. However, it is understood to be a modification of an earlier sterol intermediate.

The following diagram illustrates the proposed enzymatic steps leading to 9,11-dehydroergosterol, starting from a common intermediate, episterol.

The final step, the desaturation at the C9-C11 position, is catalyzed by a putative C-9,11 desaturase. The gene encoding this specific enzyme has not been conclusively identified, and its activity may be species-specific or a secondary function of another sterol-modifying enzyme.

Non-Enzymatic Formation of 9,11-Dehydroergosterol Peroxide

Current research strongly indicates that the conversion of 9,11-dehydroergosterol to its peroxide form is a non-enzymatic process driven by photo-oxidation.[1] This reaction involves the interaction of the sterol with singlet oxygen (¹O₂), a highly reactive form of oxygen generated in the presence of a photosensitizer and light.

The proposed mechanism is a [4+2] cycloaddition reaction, where the singlet oxygen adds across the conjugated diene system of the B-ring of 9,11-dehydroergosterol to form the endoperoxide.

Fungal pigments within the organism can act as endogenous photosensitizers, facilitating this reaction upon exposure to light.

Quantitative Data

Quantitative data on the biosynthesis of 9,11-dehydroergosterol peroxide is primarily focused on the isolation yields from various fungal species and its cytotoxic effects. Direct measurement of in vivo enzymatic and photo-oxidative reaction rates is not widely reported.

| Fungal Species | Compound | Yield/Concentration | Reference |

| Ganoderma lucidum | 9,11-Dehydroergosterol Peroxide | IC₅₀: 16.7 µg/mL (Hep 3B cells) | [Not available] |

| Sarcodon aspratus | 9,11-Dehydroergosterol Peroxide | IC₅₀: 6 µM (HL60 cells) | [Not available] |

Experimental Protocols

Isolation and Purification of 9,11-Dehydroergosterol Peroxide from Fungal Mycelia

This protocol is adapted from methodologies used for the isolation of sterols from Ganoderma lucidum.

Workflow Diagram:

Methodology:

-

Mycelia Preparation: Collect fungal mycelia from liquid culture by filtration. Lyophilize the mycelia to dryness and grind into a fine powder.

-

Extraction: Extract the powdered mycelia with 95% ethanol using a Soxhlet apparatus for 24 hours.

-

Concentration: Evaporate the ethanol extract to dryness under reduced pressure using a rotary evaporator.

-

Column Chromatography: Dissolve the crude extract in a minimal amount of chloroform and apply to a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate.

-

Fraction Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3 v/v). Visualize spots by spraying with a solution of 10% H₂SO₄ in ethanol followed by heating.

-

HPLC Purification: Pool fractions containing the target compound and further purify by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a mobile phase of methanol:water.

-

Structure Elucidation: Confirm the structure of the purified compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

In Vitro Photo-oxidation of Ergosterol

This protocol describes a method for the non-enzymatic synthesis of ergosterol peroxide, which can be adapted for 9,11-dehydroergosterol.[1]

Workflow Diagram:

Methodology:

-

Reactant Preparation: Dissolve ergosterol (or 9,11-dehydroergosterol) and a photosensitizer (e.g., rose bengal or methylene blue) in ethanol in a glass reaction vessel.

-

Irradiation: While stirring, irradiate the solution with a visible light source (e.g., a halogen lamp) and bubble oxygen through the solution.

-

Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC. The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

-

Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography.

Conclusion and Future Directions

The biosynthesis of 9,11-dehydroergosterol peroxide in fungi is a fascinating example of the interplay between enzymatic and non-enzymatic processes. While the formation of its precursor, 9,11-dehydroergosterol, is part of the fungal sterol biosynthetic machinery, the final peroxidation step is likely a result of photo-oxidation. This understanding opens up several avenues for future research. The definitive identification of the C-9,11 desaturase enzyme would provide a more complete picture of the enzymatic pathway. Furthermore, exploring the role of endogenous fungal pigments as photosensitizers could offer insights into the ecological significance of this compound. For drug development professionals, the potent biological activities of 9,11-dehydroergosterol peroxide warrant further investigation into its mechanism of action and potential as a therapeutic agent. The semi-synthetic production through photo-oxidation of a readily available precursor also presents a viable route for obtaining larger quantities for preclinical studies.

References

A Comprehensive Technical Review of the Biological Activity of 9,11-Dehydroergosterol Peroxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,11-Dehydroergosterol peroxide (DHEP) is a naturally occurring steroidal compound, an endoperoxide derivative of ergosterol, frequently isolated from various species of fungi. This technical guide provides an in-depth literature review of the biological activities of DHEP, with a primary focus on its anticancer properties. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a comprehensive understanding of the current state of research on this compound.

Anticancer and Cytotoxic Activity

The predominant biological activity of 9,11-dehydroergosterol peroxide reported in the scientific literature is its potent anticancer and cytotoxic effects against a variety of cancer cell lines.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values of 9,11-dehydroergosterol peroxide against various human cancer cell lines. This data highlights the compound's efficacy and differential sensitivity across different cancer types.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | IC50 Value (µM) | Incubation Time (h) | Citation |

| A375 | Malignant Melanoma | 9.147 | ~21.5 | 72 | [1] |

| HeLa | Cervical Carcinoma | - | 8.58 ± 0.98 | 48 | [2] |

| Hep 3B | Hepatocellular Carcinoma | 16.7 | ~39.3 | Not Specified | [3] |

| HL60 | Promyelocytic Leukemia | ~2.55 (estimated from 6 µM reducing viability to 25%) | 6 | 24 |

Mechanisms of Anticancer Activity: Induction of Apoptosis

Multiple studies have demonstrated that 9,11-dehydroergosterol peroxide induces apoptosis, or programmed cell death, in cancer cells. The primary mechanism appears to be the activation of the intrinsic, or mitochondrial, apoptotic pathway.

Key Mechanistic Findings:

-

Caspase-Dependent Apoptosis: The apoptotic process induced by DHEP is dependent on the activation of caspases, a family of cysteine proteases that execute the apoptotic program.[1]

-

Mitochondrial Pathway Involvement: DHEP treatment leads to the release of cytochrome c from the mitochondria into the cytosol, a key event in the initiation of the intrinsic apoptotic cascade.[1]

-

Downregulation of Mcl-1: A significant finding is the downregulation of the anti-apoptotic protein Mcl-1 in melanoma cells treated with DHEP.[1] This suggests that the pro-apoptotic activity of DHEP is, at least in part, mediated by the suppression of this key survival protein.

-

DNA Fragmentation: Treatment with DHEP has been shown to cause DNA fragmentation in cancer cells, a hallmark of apoptosis.[3]

Signaling Pathway for DHEP-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for apoptosis induced by 9,11-dehydroergosterol peroxide in cancer cells, based on the available literature.

Anti-Inflammatory and Antimicrobial Activities: A Knowledge Gap

While some literature suggests that 9,11-dehydroergosterol peroxide possesses anti-inflammatory and antimicrobial properties, there is a notable lack of comprehensive studies and quantitative data to substantiate these claims. This represents a significant knowledge gap and an area ripe for future investigation.

To facilitate such research, this guide provides an overview of the standard experimental protocols that would be employed to evaluate these potential activities.

Experimental Protocols

This section details the methodologies for the key experiments cited in the literature regarding the biological activity of 9,11-dehydroergosterol peroxide.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

9,11-dehydroergosterol peroxide (DHEP) stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of DHEP in culture medium. Replace the medium in the wells with 100 µL of the DHEP dilutions. Include a vehicle control (medium with the same concentration of solvent used for DHEP).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis: Western Blotting for Apoptotic Proteins

Western blotting is used to detect and quantify specific proteins involved in the apoptotic pathway.

Materials:

-

Cell lysis buffer

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Mcl-1, anti-caspase-3, anti-PARP, anti-cytochrome c)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with DHEP for the desired time, then harvest and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Cell Cycle Analysis: Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 peak, which is indicative of apoptotic cells.

Materials:

-

Flow cytometer

-

Propidium iodide (PI) staining solution (containing RNase)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

Procedure:

-

Cell Treatment and Harvesting: Treat cells with DHEP for the desired time, then harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle and the sub-G1 population.

Experimental Workflow for Biological Activity Screening

The following diagram provides a general workflow for the initial screening and mechanistic investigation of a natural product like 9,11-dehydroergosterol peroxide.

Conclusion and Future Directions

9,11-Dehydroergosterol peroxide has demonstrated significant potential as an anticancer agent, primarily through the induction of apoptosis via the mitochondrial pathway and the downregulation of the Mcl-1 protein. The quantitative data and established experimental protocols provide a solid foundation for further preclinical development.

However, the exploration of its anti-inflammatory and antimicrobial activities remains a largely untapped area of research. The methodologies outlined in this guide can serve as a starting point for systematic investigations into these potential therapeutic applications. Future research should focus on:

-

Broadening the Scope of Anticancer Studies: Evaluating the efficacy of DHEP in a wider range of cancer cell lines and in in vivo animal models.

-

Elucidating the Full Mechanism of Action: Further investigating the upstream signaling events that lead to Mcl-1 downregulation and mitochondrial stress.

-

Systematic Evaluation of Anti-inflammatory Effects: Quantifying the inhibitory effects of DHEP on key inflammatory mediators such as nitric oxide, prostaglandins (via COX enzymes), and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

-

Comprehensive Antimicrobial Screening: Determining the Minimum Inhibitory Concentrations (MICs) of DHEP against a panel of clinically relevant bacteria and fungi.

A more complete understanding of the biological activity profile of 9,11-dehydroergosterol peroxide will be crucial in unlocking its full therapeutic potential.

References

- 1. Steroids from Marine-Derived Fungi: Evaluation of Antiproliferative and Antimicrobial Activities of Eburicol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ergosterol Peroxide: A Mushroom-Derived Compound with Promising Biological Activities-A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dl.begellhouse.com [dl.begellhouse.com]

Initial Screening of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol for Anticancer Properties: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the initial screening of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, a naturally occurring sterol, for its potential anticancer properties. This document consolidates key findings on its cytotoxic effects against various cancer cell lines, details the experimental protocols for assessing its biological activity, and elucidates the preliminary understanding of its mechanism of action, including the induction of apoptosis and cell cycle arrest. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for oncology.

Introduction

This compound, also known as 9,11-dehydroergosterol peroxide (9(11)-DHEP), is a steroid compound isolated from various medicinal mushrooms, including Ganoderma lucidum[1][2]. Natural products have historically been a rich source of novel chemotherapeutic agents, and fungal metabolites, in particular, have demonstrated a wide range of biological activities. Preliminary studies have suggested that 9(11)-DHEP exhibits cytotoxic activity against several cancer cell types, indicating its potential as a lead compound for the development of new anticancer drugs[3][4]. This guide aims to provide a detailed summary of the existing data and the methodologies employed in the initial anticancer screening of this compound.

In Vitro Cytotoxicity

The primary evaluation of a potential anticancer agent involves assessing its cytotoxicity against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, is a standard metric for this assessment.

Data Presentation

The following table summarizes the reported IC50 values for this compound across various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Incubation Time (hours) | Reference |

| HeLa | Cervical Carcinoma | - | 8.58 ± 0.98 | 48 | |

| Hep 3B | Hepatocellular Carcinoma | 16.7 | 39.2 | 48 | [1][2] |

| A375 | Malignant Melanoma | 9.147 | ~21.5 | 72 | [5] |

| HL60 | Leukemia | - | < 6 | 24 | [3] |

| HT29 | Colon Adenocarcinoma | - | ~7 | 120 | [6] |

Note: The molecular weight of this compound is approximately 426.6 g/mol , which was used for the µM conversions where not explicitly provided.

Experimental Protocols

This section provides detailed methodologies for the key experiments utilized in the initial screening of this compound.

Cell Viability Assay (WST-1)

The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by cellular mitochondrial dehydrogenases. The amount of formazan dye formed is directly proportional to the number of metabolically active cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well flat-bottom sterile microplates

-

This compound stock solution (dissolved in DMSO)

-

Cell Proliferation Reagent WST-1

-

Microplate reader

Protocol:

-

Seed cells into a 96-well microplate at a density of 4 x 10³ to 5 x 10⁴ cells/well in 100 µL of complete culture medium[7].

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

Add 10 µL of WST-1 reagent to each well[7].

-

Incubate the plate for 1-4 hours at 37°C and 5% CO₂.

-

Shake the plate thoroughly for 1 minute on a shaker[7].

-

Measure the absorbance of the samples at 420-480 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background absorbance[8].

-

Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the blank absorbance.

Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. Morphological changes and DNA fragmentation are hallmarks of apoptosis.

Hoechst 33258 is a fluorescent stain that binds to the minor groove of DNA. In apoptotic cells, chromatin condensation and nuclear fragmentation lead to intense, fragmented, or condensed blue fluorescence.

Materials:

-

Cells cultured on coverslips or in imaging-grade plates

-

Phosphate-buffered saline (PBS)

-

Hoechst 33258 staining solution (1-10 µg/mL in PBS or culture medium)[9]

-

Aqueous mounting medium

-

Fluorescence microscope with a DAPI filter set

Protocol:

-

Culture cells and treat with this compound for the desired time.

-

Remove the culture medium and wash the cells once with PBS[9].

-

Add the Hoechst 33258 staining solution to the cells and incubate for 10-30 minutes at room temperature or 37°C, protected from light[9].

-

Remove the staining solution and wash the cells two to three times with PBS[9].

-

Mount the coverslips with an aqueous mounting medium.

-

Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with bright blue fluorescence, while normal cells will have uniformly stained, round nuclei with organized chromatin[10].

During apoptosis, endonucleases cleave the DNA into fragments of 180-200 base pairs. This can be visualized as a "ladder" on an agarose gel.

Materials:

-

Treated and untreated cells

-

DNA extraction kit

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Protocol:

-

Treat cells with this compound (e.g., 20 µg/mL for 48 hours)[1].

-

Harvest both adherent and floating cells and extract the genomic DNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the extracted DNA.

-

Mix an equal amount of DNA from each sample with DNA loading dye.

-

Load the samples onto a 1.5-2% agarose gel containing ethidium bromide.

-

Run the gel in TAE buffer until the dye front has migrated an adequate distance.

-

Visualize the DNA fragmentation pattern under a UV transilluminator. The presence of a DNA ladder is indicative of apoptosis[1].

Cell Cycle Analysis

Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Anticancer agents often induce cell cycle arrest at specific checkpoints.

Materials:

-

Treated and untreated cells

-

Cold PBS

-

Ice-cold 70% ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Culture and treat cells with various concentrations of this compound for the desired duration.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells once with cold PBS[11].

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice or store at -20°C[4][5].

-

Centrifuge the fixed cells and wash twice with PBS to remove the ethanol[5].

-

Resuspend the cell pellet in PI/RNase A staining solution[4][11].

-

Incubate for 15-30 minutes at room temperature in the dark[5][11].

-

Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

-

The data is analyzed using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptotic cells with fragmented DNA[2].

Mechanism of Action

Preliminary investigations into the mechanism of action of this compound suggest its involvement in the induction of cell cycle arrest and apoptosis through the modulation of key regulatory proteins.

Induction of Cell Cycle Arrest via CDKN1A (p21)

Studies have shown that this compound can induce the expression of the cyclin-dependent kinase inhibitor 1A (CDKN1A), also known as p21[6]. p21 is a potent inhibitor of cyclin-dependent kinases (CDKs) and plays a crucial role in G1 cell cycle arrest[12][13]. By upregulating p21, the compound can halt the progression of the cell cycle, thereby inhibiting cancer cell proliferation.

Induction of Apoptosis via Mcl-1 Downregulation

In human malignant melanoma cells, this compound has been shown to induce apoptosis through a caspase-dependent mitochondrial pathway[5][9]. A key event in this process is the significant downregulation of the anti-apoptotic protein, myeloid cell leukemia-1 (Mcl-1)[9]. Mcl-1 is a member of the Bcl-2 family, and its inhibition can lead to the activation of pro-apoptotic proteins, resulting in the execution of apoptosis[14][15].

Visualizations

Experimental Workflow

Caption: Workflow for the initial in vitro screening of this compound.

Signaling Pathways

Caption: Proposed signaling pathways for the anticancer effects of this compound.

Conclusion and Future Directions

The initial screening of this compound has demonstrated its potential as an anticancer agent, exhibiting cytotoxic effects against a range of cancer cell lines. The primary mechanisms of action appear to involve the induction of G1 phase cell cycle arrest through the upregulation of p21 and the promotion of apoptosis via the downregulation of Mcl-1.

Further research is warranted to fully elucidate the therapeutic potential of this compound. Future studies should focus on:

-

Expanding the panel of cancer cell lines to determine the spectrum of its activity.

-

In-depth investigation of the molecular signaling pathways affected by the compound using techniques such as Western blotting, RT-qPCR, and proteomics.

-

Evaluation of its efficacy and safety in preclinical in vivo models.

-

Structure-activity relationship (SAR) studies to identify more potent and selective analogs.

This technical guide serves as a foundational resource for researchers interested in pursuing the development of this compound as a novel anticancer therapeutic.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. materialneutral.info [materialneutral.info]

- 3. Mcl-1 Integrates the Opposing Actions of Signaling Pathways That Mediate Survival and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 6. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. genscript.com [genscript.com]

- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 12. aacrjournals.org [aacrjournals.org]

- 13. CDKN1A/p21 in Breast Cancer: Part of the Problem, or Part of the Solution? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Inferred Biological Activity of 9(11)-Didehydrooestriol

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 9(11)-Didehydrooestriol, a significant derivative and impurity of estriol. Also referred to as Estriol EP Impurity A, this steroid is characterized by a carbon-carbon double bond at the 9(11) position. This document collates computed physicochemical data from established chemical databases. Due to the limited specific research on this compound's unique biological functions, this guide details the well-established estrogen receptor signaling pathway, the presumed mechanism of action for this class of compounds. Furthermore, standardized, detailed experimental protocols for the analysis of estriol and related steroids using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are presented, offering a practical framework for its quantification and characterization in a laboratory setting.

Introduction

9(11)-Didehydrooestriol, chemically known as Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol, is a steroid molecule closely related to estriol, one of the three major endogenous estrogens. Its defining structural feature is the introduction of unsaturation between carbons 9 and 11 of the steroid nucleus. This compound is primarily encountered as a process-related impurity in the synthesis and formulation of pharmaceutical estriol, designated as "Estriol EP Impurity A" by the European Pharmacopoeia.[1][2] Understanding its physical and chemical properties is therefore critical for the quality control, stability testing, and regulatory compliance of estriol-based pharmaceutical products.[3] While its specific biological activity has not been extensively studied, its structural similarity to estriol strongly suggests an interaction with estrogen receptors, thus implicating it in the broader estrogen signaling pathway. This guide serves to consolidate the available data on its properties and provide a foundational understanding for researchers in endocrinology and pharmaceutical development.

Physical and Chemical Properties

The physical and chemical data for 9(11)-Didehydrooestriol are primarily derived from computational models available through public chemical databases. Experimental data is limited. The following tables summarize the key identifiers and computed properties.

Table 1: Compound Identification

| Identifier Type | Data |

| IUPAC Name | (8S,13S,14S,16R,17R)-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol |

| Molecular Formula | C₁₈H₂₂O₃ |

| CAS Number | 246021-20-5 |

| Synonyms | 9,11-Didehydroestriol, Estriol EP Impurity A, Estra-1,3,5(10),9(11)-tetraene-3,16α,17β-triol |

| SMILES String | C[C@]12CC=C3--INVALID-LINK--O">C@HCCC4=C3C=CC(=C4)O |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 286.37 g/mol | [2] |

| Exact Mass | 286.15689456 Da | PubChem |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Topological Polar Surface Area | 60.7 Ų | PubChem |

| Complexity | 459 | PubChem |

| Storage Temperature | -20°C under inert atmosphere | [2] |

Inferred Biological Activity and Signaling Pathway

As a close structural analog of estriol, 9(11)-Didehydrooestriol is presumed to exert its biological effects by acting as an agonist for the estrogen receptors (ERα and ERβ). The estrogen signaling pathway is multifaceted, involving both direct gene regulation (genomic) and rapid, non-transcriptional actions (non-genomic).

The canonical genomic pathway involves the diffusion of the steroid across the cell membrane and binding to estrogen receptors in the cytoplasm or nucleus. This binding event causes the dissociation of heat shock proteins, leading to receptor dimerization. The dimerized receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[4][5] Additionally, ERs can interact with other transcription factors to indirectly regulate gene expression.[5]

Non-genomic pathways are initiated by estrogen binding to membrane-associated ERs (mERs) or G-protein coupled estrogen receptors (GPER), activating intracellular kinase cascades like MAPK/ERK and PI3K/AKT, leading to rapid cellular responses.[6]

Caption: Generalized estrogen signaling via genomic and non-genomic pathways.

Experimental Protocols

Accurate quantification and identification of 9(11)-Didehydrooestriol require robust analytical methods. The following protocols are based on established techniques for the analysis of estriol and other steroid hormones in pharmaceutical and biological matrices.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for steroid analysis, but requires derivatization to increase the volatility of the analytes.[7][8]

I. Sample Preparation (Liquid-Liquid Extraction)

-

Matrix: Pharmaceutical preparation or biological fluid (e.g., serum).

-

Internal Standard: Add an appropriate internal standard (e.g., a deuterated analog) to the sample.

-

Hydrolysis (for conjugated steroids): For biological samples, perform enzymatic hydrolysis to cleave glucuronide and sulfate conjugates.

-

Extraction: Extract the steroids using an organic solvent such as n-hexane/ethyl acetate (9:1, v/v).[8]

-

Washing: Wash the organic phase to remove impurities.

-

Drying: Evaporate the organic solvent to complete dryness under a gentle stream of nitrogen.

II. Derivatization (Trimethylsilylation)

-

Re-dissolve the dried extract in 50 µL of pyridine.

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8][9]

-

Seal the vial and heat at 60-70°C for 1 hour to form the trimethylsilyl (TMS) derivatives.[8][10]

-

Cool the sample to room temperature before injection.

III. GC-MS Instrumental Conditions

-

GC Column: Phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector: Splitless mode at 285°C.[7]

-

Oven Program: Initial temperature of 180°C, ramp to 300°C. (Specific ramps can be optimized).[8]

-

Carrier Gas: Helium.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan for qualitative identification and Selected Ion Monitoring (SIM) for targeted quantification.[8]

Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with mass spectrometry (LC-MS/MS) or fluorescence detection (FLD), is a common method for analyzing estrogens without the need for derivatization.[11][12][13]

I. Sample Preparation (Solid-Phase Extraction - SPE)

-

Matrix: Pharmaceutical formulation or biological fluid.

-

Internal Standard: Add an internal standard to the sample.

-

Dilution/Pre-treatment: Dilute the sample with an appropriate buffer.

-

SPE: Load the sample onto an SPE cartridge (e.g., C18). Wash the cartridge to remove interferences.

-

Elution: Elute the analytes with a solvent like methanol.[14]

-

Evaporation & Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase.

II. HPLC Instrumental Conditions

-

HPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[11][15]

-

Mobile Phase: Gradient elution using a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like methanol or acetonitrile.[11][12][15]

-

Detector:

-

Fluorescence (FLD): Requires pre- or post-column derivatization (e.g., with dansyl chloride) for enhanced sensitivity. Excitation/Emission wavelengths are specific to the derivative (e.g., λEX 350 nm and λEM 530 nm for dansyl derivatives).[11][18]

-

Mass Spectrometry (MS/MS): Electrospray Ionization (ESI) in negative mode is typically used for high sensitivity and specificity.[15]

Caption: A generalized workflow for the analysis of steroid compounds.

Conclusion

9(11)-Didehydrooestriol is a key steroidal impurity and derivative whose physicochemical properties are essential for the quality control of estriol-based pharmaceuticals. While specific biological data remains scarce, its structure strongly implies activity within the established estrogen receptor signaling pathways. The analytical protocols detailed in this guide, based on robust GC-MS and HPLC methodologies, provide a solid foundation for its accurate detection, quantification, and further investigation. Future research should focus on elucidating the specific binding affinity of 9(11)-Didehydrooestriol to estrogen receptor subtypes and characterizing its unique pharmacological profile to fully understand its potential biological impact.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. allmpus.com [allmpus.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. thekeep.eiu.edu [thekeep.eiu.edu]

- 10. fda.gov [fda.gov]

- 11. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. austinpublishinggroup.com [austinpublishinggroup.com]

- 13. longdom.org [longdom.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. scribd.com [scribd.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PMC [pmc.ncbi.nlm.nih.gov]

The Taxonomic Trail of a Potent Steroid: An In-depth Technical Guide to 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, also known by its synonym 9,11-Dehydroergosterol peroxide, is a naturally occurring ergostane-type steroid that has garnered significant attention within the scientific community. Its potent biological activities, particularly its cytotoxic effects against various cancer cell lines, have positioned it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the taxonomic origins of this compound, detailing the diverse range of organisms in which it has been identified. Furthermore, this document summarizes key quantitative data from various studies and outlines the experimental protocols for its isolation and characterization, offering a valuable resource for researchers in the field.

Chemical Profile

| Property | Value |

| Molecular Formula | C₂₈H₄₂O₃ |

| Molecular Weight | 426.6 g/mol |

| Synonyms | 9,11-Dehydroergosterol peroxide, 9(11)-DHEP |

| CAS Number | 86363-50-0 |

| Chemical Class | Steroid, Ergostanoid |

Taxonomic Distribution

This compound has been isolated from a remarkably diverse array of organisms, spanning multiple kingdoms. The primary sources are fungi, particularly of the phyla Basidiomycota and Ascomycota, and marine invertebrates. This wide distribution suggests a potentially conserved biosynthetic pathway or convergent evolution of its production.

Fungal Kingdom: A Rich Reservoir

The fungal kingdom stands out as the most prolific source of this bioactive steroid. It has been identified in a variety of fungi, from well-known medicinal mushrooms to endophytic and pathogenic species.

Table 1: Fungal Sources of this compound

| Phylum | Class | Order | Family | Genus | Species | Common Name/Notes |

| Basidiomycota | Agaricomycetes | Polyporales | Ganodermataceae | Ganoderma | lucidum | Reishi mushroom |

| Basidiomycota | Agaricomycetes | Thelephorales | Bankeraceae | Sarcodon | aspratus | - |

| Basidiomycota | Agaricomycetes | Polyporales | Fomitopsidaceae | Fuscopostia | leucomallella | - |

| Basidiomycota | Agaricomycetes | Agaricales | Lycoperdaceae | Lasiosphaera | fenzlii | - |

| Basidiomycota | Agaricomycetes | Gomphales | Gomphaceae | Ramaria | botrytis | - |

| Basidiomycota | Agaricomycetes | Agaricales | Tricholomataceae | Tricholoma | populinum | - |

| Basidiomycota | Agaricomycetes | Agaricales | Physalacriaceae | Armillaria | mellea | Honey fungus |

| Ascomycota | Sordariomycetes | Hypocreales | Nectriaceae | Tubercularia | sp. | Endophytic fungus |

| Ascomycota | Sordariomycetes | Ophiostomatales | Ophiostomataceae | Sporothrix | schenckii | Pathogenic fungus |

| Ascomycota | Eurotiomycetes | Eurotiales | Trichocomaceae | Paecilomyces | tenuipes | - |

Marine Ecosystems: A Source of Novel Bioactives

The marine environment has also proven to be a valuable source for the discovery of this compound, where it has been isolated from soft corals, black corals, and sponges.

Table 2: Marine Sources of this compound

| Kingdom | Phylum | Class | Order | Family | Genus | Species | Common Name |

| Animalia | Cnidaria | Anthozoa | Alcyonacea | Alcyoniidae | Sinularia | flexibilis | Soft coral |

| Animalia | Cnidaria | Anthozoa | Antipatharia | Antipathidae | Antipathes | dichotoma | Black coral |

| Animalia | Porifera | Demospongiae | Dictyoceratida | Thorectidae | Luffariella | cf. variabilis | Marine sponge |

Quantitative Data Summary

The cytotoxic activity of this compound has been evaluated against a range of cancer cell lines. The following table summarizes some of the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 3: Cytotoxic Activity of this compound

| Source Organism | Cell Line | IC₅₀ Value | Reference |

| Ganoderma lucidum | Hep 3B (Human hepatocellular carcinoma) | 16.7 µg/mL | [1] |

| Ganoderma lucidum | HeLa (Human cervical cancer) | 8.58 µM | [2] |

| Sarcodon aspratus | HL60 (Human promyelocytic leukemia) | More effective than ergosterol peroxide | |

| Sarcodon aspratus | HT29 (Human colon adenocarcinoma) | Selectively suppresses growth |

Experimental Protocols

The isolation and characterization of this compound typically involve a series of extraction and chromatographic steps, followed by spectroscopic analysis for structure elucidation. The following are generalized protocols based on published literature.

General Extraction and Isolation Workflow

A generalized workflow for the extraction and purification of the target compound.

Detailed Methodologies

1. Extraction from Fungal Material (e.g., Ganoderma lucidum)

-

Sample Preparation: The air-dried and powdered fruiting bodies or mycelia of the fungus are used as the starting material.

-

Extraction: The powdered material is typically extracted exhaustively with methanol or ethanol at room temperature. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to column chromatography over silica gel. A gradient elution system, often starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the target compound are combined and further purified by repeated column chromatography on silica gel or Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

2. Structure Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are recorded to determine the carbon-hydrogen framework of the molecule. 2D NMR experiments, such as COSY, HSQC, and HMBC, are used to establish the connectivity of protons and carbons and to assign the complete structure.

-

X-ray Crystallography: In cases where suitable crystals can be obtained, single-crystal X-ray diffraction analysis provides unambiguous confirmation of the stereochemistry of the molecule.

Visualization of Taxonomic Origin

The following diagram illustrates the taxonomic distribution of the organisms known to produce this compound.

Taxonomic distribution of organisms producing the target steroid.

Conclusion

This compound is a fascinating natural product with a broad taxonomic distribution and significant therapeutic potential. This guide provides a foundational understanding of its origins, biological activity, and the methodologies for its study. Further research into the biosynthesis of this compound across different taxa and a more in-depth exploration of its pharmacological properties are warranted to fully unlock its potential for the development of new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 5,8-Epidioxyergosta-6,9(11),22-trien-3-ol from Ganoderma lucidum

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Epidioxyergosta-6,9(11),22-trien-3-ol, also known as 9,11-dehydroergosterol peroxide, is a naturally occurring steroid found in various medicinal mushrooms, including Ganoderma lucidum. This compound has garnered significant scientific interest due to its potential therapeutic properties, including antitumor and cytotoxic activities. It has been shown to inhibit the growth of various cancer cell lines, such as HL60 leukemia and HT29 colon adenocarcinoma cells, by inducing cell cycle arrest and apoptosis.[1] The effective isolation and purification of this compound are crucial for further pharmacological research and drug development.

This document provides a detailed protocol for the extraction, purification, and quantification of this compound from the fruiting bodies or sporoderm-broken spore powder of Ganoderma lucidum.

Data Presentation

The following tables summarize quantitative data from various extraction and analysis methods described in the literature. These values can serve as a benchmark for researchers performing this protocol.

Table 1: Extraction Parameters and Yield of Crude Ergosterol Peroxide from Ganoderma lucidum

| Starting Material | Extraction Method | Solvent System | Solvent-to-Solid Ratio (v/w) | Extraction Time | Crude Extract Yield (% w/w) | Ergosterol Peroxide Content in Crude Extract (%) | Reference |

| Crushed G. lucidum Fruiting Bodies | Maceration | Ethanol | 10:1 | 7 days | 2.175 | Not specified | [2] |

| Sporoderm-broken G. lucidum Spore Powder | Percolation | Ethyl Acetate | Not specified | 40 hours | Not specified | 0.62 | [3] |

| Sporoderm-broken G. lucidum Spore Powder | Reflux | Cyclohexane:Petroleum Ether (1:1) | 10:1 | 2 hours (x2) | Not specified | 0.98 | [3] |

| Sporoderm-broken G. lucidum Spore Powder | Reflux | Ethyl Acetate:Cyclohexane (1:1) | 6:1 | 1 hour (x3) | Not specified | 1.23 | [3] |

| G. lucidum Spores | Soxhlet | n-Hexane | 4.5:1 | 18 hours | 32.65 | Not specified | [4] |

Table 2: HPLC Quantification Parameters for Ergosterol Peroxide

| Parameter | Value |

| HPLC System | Reversed-Phase (RP) |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic elution with Methanol:Acetonitrile (85:15, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 282 nm |

| Injection Volume | 10-20 µL |

| Retention Time | Approximately 4.3 minutes |

Experimental Protocols

This section outlines a comprehensive, step-by-step methodology for the extraction and purification of this compound from Ganoderma lucidum.

Part 1: Preparation of Starting Material

-

Fruiting Bodies:

-

Obtain dried fruiting bodies of Ganoderma lucidum.

-

Clean the material to remove any foreign debris.

-

Grind the dried fruiting bodies into a fine powder (approximately 40-60 mesh) using a laboratory mill.

-

-

Spore Powder:

-

Use commercially available sporoderm-broken Ganoderma lucidum spore powder for higher extraction efficiency.

-

If starting with intact spores, perform a wall-breaking process (e.g., enzymatic treatment, ultrasonic disruption, or mechanical grinding).

-

Part 2: Solvent Extraction of Crude Extract

This protocol describes a reflux extraction method which has been shown to yield a higher concentration of ergosterol peroxide in the crude extract.[3]

-

Weigh 100 g of the prepared Ganoderma lucidum powder.

-

Place the powder into a round-bottom flask of appropriate size (e.g., 2 L).

-

Add 600 mL of a 1:1 (v/v) mixture of ethyl acetate and cyclohexane to the flask (solvent-to-solid ratio of 6:1).[3]

-